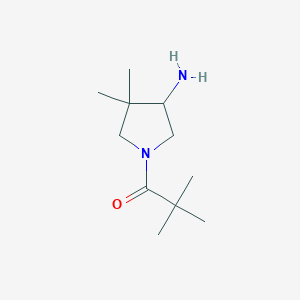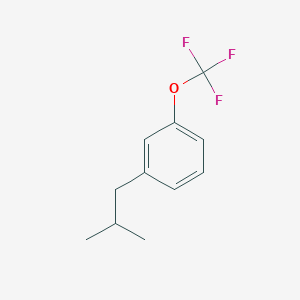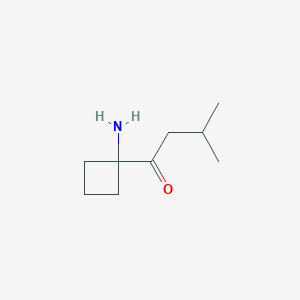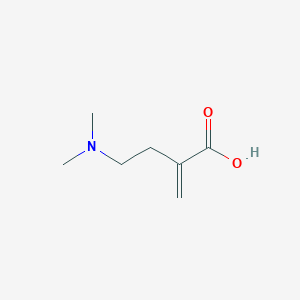
2-methoxy-N,2-dimethylpropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N,2-dimethylpropanimidamide is a chemical compound with the molecular formula C6H14N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxy group and a dimethylpropanimidamide moiety.
Métodos De Preparación
The synthesis of 2-methoxy-N,2-dimethylpropanimidamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxypropanenitrile with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability.
Análisis De Reacciones Químicas
2-methoxy-N,2-dimethylpropanimidamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-methoxy-N,2-dimethylpropanimidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an anesthetic agent. Industrial applications include its use in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N,2-dimethylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanisms underlying its effects.
Comparación Con Compuestos Similares
2-methoxy-N,2-dimethylpropanimidamide can be compared with other similar compounds, such as 2-methoxypropanamide and N,N-dimethylpropanimidamide While these compounds share some structural similarities, this compound is unique due to the presence of both a methoxy group and a dimethylpropanimidamide moiety
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
2-methoxy-N',2-dimethylpropanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-6(2,9-4)5(7)8-3/h1-4H3,(H2,7,8) |
Clave InChI |
FSVGCMWZKYXTCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=NC)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane](/img/structure/B13184514.png)

![Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184533.png)
![3-Methoxy-2-[(propan-2-yloxy)methyl]aniline](/img/structure/B13184535.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13184538.png)
![Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine](/img/structure/B13184545.png)
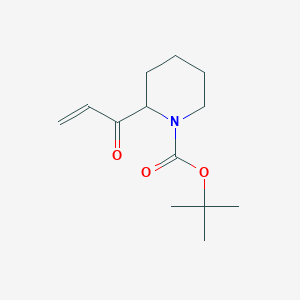

![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)
